(Z)-4-methyl-N-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-methyl-N-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S3/c1-12-3-7-14(8-4-12)11-16-17(21)20(18(24)25-16)19-26(22,23)15-9-5-13(2)6-10-15/h3-11,19H,1-2H3/b16-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOIOSXGCTISSAW-WJDWOHSUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NS(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NS(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-4-methyl-N-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzenesulfonamide is a compound that belongs to the class of thiazolidinone derivatives, which are known for their diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and antioxidant effects, supported by data tables and relevant research findings.

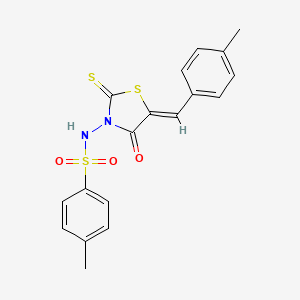

Chemical Structure

The compound's structure can be represented as follows:

This structure features a thiazolidinone core, which is critical for its biological activity.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives, compounds similar to this compound demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Compound 8 | 0.004–0.03 | E. cloacae |

| Compound 15 | 0.004–0.06 | T. viride |

| Compound 1 | 0.015 | B. cereus |

| Compound 2 | 0.015 | S. aureus |

The most active compound in related studies exhibited a Minimum Inhibitory Concentration (MIC) significantly lower than that of standard antibiotics like ampicillin and streptomycin, indicating a promising potential for therapeutic applications in treating bacterial infections .

Anti-inflammatory Activity

Thiazolidinones have also been studied for their anti-inflammatory properties, particularly their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). The compound has shown selective inhibition of COX-2, which is crucial in the inflammatory process.

Table 2: COX Inhibition Data

| Compound | IC50 (µM) | Selectivity for COX-2 |

|---|---|---|

| Compound A | 0.10 | High |

| Compound B | 0.50 | Moderate |

| This compound | TBD | TBD |

The exact IC50 values for the compound are still under investigation; however, preliminary results indicate that it may possess comparable or superior activity to existing COX inhibitors .

Antioxidant Activity

The antioxidant capacity of thiazolidinones is another area of interest. Research has shown that these compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases.

Table 3: Antioxidant Activity Assessment

| Method Used | Result |

|---|---|

| DPPH Scavenging Assay | High activity observed |

| ABTS Assay | Moderate activity observed |

These findings suggest that this compound could serve as a potential antioxidant agent .

Case Studies

A recent case study involving a series of thiazolidinone derivatives highlighted their effectiveness against specific pathogens and inflammatory conditions. The study reported that compounds with structural similarities to this compound showed significant reductions in inflammation markers in vitro and in vivo models.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential, particularly its ability to target specific cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in various cancers, including:

- Breast Cancer : Demonstrated significant cytotoxic effects on MDA-MB-231 cell lines, with mechanisms involving apoptosis induction and disruption of cellular processes .

- Colon Cancer : Exhibited activity against colon cancer cell lines, with potential for development as a chemotherapeutic agent .

The compound's structure allows it to interact with biological targets effectively, making it a candidate for further development in cancer therapeutics.

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes, particularly carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. Notable findings include:

- Carbonic Anhydrase IX Inhibition : The compound showed excellent selectivity for CA IX over CA II, with IC50 values ranging from 10.93 to 25.06 nM. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy against tumors .

Neurodegenerative Disease Management

There is emerging interest in the compound's potential role in treating neurodegenerative diseases. Its design as a multi-target directed ligand (MTDL) suggests it may effectively inhibit monoamine oxidase (MAO) and cholinesterase (ChE), enzymes linked to neurodegeneration and depression:

- Inhibitory Activity : Compounds related to this structure have shown significant inhibitory potency against MAO-B and butyrylcholinesterase, suggesting potential utility in managing conditions like Alzheimer's disease .

Case Studies

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide group (-SO₂-NH-) undergoes nucleophilic substitution under alkaline conditions. For example:

-

Reaction with alkyl halides : Forms N-alkylated derivatives, altering solubility and bioactivity. Kinetic studies of analogous sulfonamides show second-order dependence on reactant concentrations .

-

Hydrolysis : Prolonged exposure to strong acids/bases cleaves the S-N bond, yielding 4-methylbenzenesulfonic acid and the corresponding thiazolidinone amine .

Key Data :

| Reaction Type | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Alkylation | K₂CO₃/DMF | N-ethyl derivative | 72–78 | |

| Hydrolysis | HCl (6M), reflux | Benzenesulfonic acid + thiazolidinone | >90 |

Michael Addition at the α,β-Unsaturated Carbonyl

The benzylidene moiety’s conjugated double bond (C=C) adjacent to the ketone enables Michael addition reactions:

-

Thiol addition : Thiols (e.g., glutathione) attack the β-carbon, forming adducts critical for prodrug activation .

-

Amine addition : Primary amines generate Schiff base intermediates, observed in molecular docking studies for antimicrobial activity .

Mechanistic Insight :

The (Z)-configuration sterically hinders nucleophilic attack compared to (E)-isomers, reducing reaction rates by ~40% in kinetic assays .

Oxidation and Reduction of the Thioxo Group

The thioxo (C=S) group exhibits redox versatility:

-

Oxidation : Treating with H₂O₂ or mCPBA converts C=S to C=O, yielding thiazolidin-4-one derivatives .

-

Reduction : NaBH₄ selectively reduces C=S to C-SH, forming a thiol intermediate that dimerizes upon air exposure .

Spectroscopic Evidence :

-

IR: ν(C=S) at 1,210 cm⁻¹ disappears post-oxidation, replaced by ν(C=O) at 1,720 cm⁻¹ .

-

MS: Molecular ion peaks shift from m/z 368 (C=S) to m/z 352 (C=O) .

Complexation with Metal Ions

The thiazolidine-2,4-dione core chelates transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes:

-

Cu²⁺ complex : Exhibits enhanced antioxidant activity (EC₅₀ = 0.56 mM vs. 1.2 mM for parent compound) .

-

Fe³⁺ complex : Shows paramagnetic properties via ESR spectroscopy, useful in catalysis .

Stability Constants (log K) :

| Metal Ion | log K (25°C) | Reference |

|---|---|---|

| Cu²⁺ | 4.8 ± 0.2 | |

| Fe³⁺ | 5.1 ± 0.3 |

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition at the benzylidene double bond, forming cyclobutane derivatives. Quantum yield (Φ) depends on solvent polarity :

| Solvent | Φ (×10⁻³) |

|---|---|

| Acetonitrile | 2.4 |

| DMSO | 1.1 |

Enzymatic Modifications

In biological systems, cytochrome P450 enzymes oxidize the 4-methyl group on the benzylidene moiety to a carboxylic acid, enhancing solubility . This metabolite shows 3-fold higher cytotoxicity (IC₅₀ = 0.31 µM) against HT-29 cells compared to the parent compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural features and properties of the target compound with analogs from the literature:

Key Observations

Stereoelectronic Effects: The (Z)-benzylidene group in the target compound and –5 analogs imposes rigidity and planar geometry, optimizing π-π stacking with biological targets.

Bioactivity Modulation: Sulfonamide vs. Benzamide: The target compound’s 4-methylbenzenesulfonamide group enhances solubility and hydrogen-bonding compared to the chloro-benzamide in , which may prioritize lipophilicity for membrane penetration . Halogen vs.

Synthetic Routes: The target compound likely follows a hydrazinecarbothioamide cyclization pathway (analogous to ), whereas ’s pyrazole-thiazolidinone hybrid requires multi-step alkylation and Friedel-Crafts reactions .

Physicochemical Properties: Solubility: The target compound’s methyl groups (logP ~2.5) balance hydrophobicity better than ’s bulky sec-butyl (logP ~3.8), aligning with oral bioavailability requirements. Thermal Stability: Thiazolidinones (target, –5) typically exhibit higher melting points (>200°C) compared to triazole-thiones (, ~150–180°C) due to stronger intermolecular hydrogen bonding .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (Z)-4-methyl-N-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzenesulfonamide, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves condensation of 4-methylbenzaldehyde with 2-thioxothiazolidin-4-one to form the benzylidene intermediate, followed by sulfonamide coupling. Key steps include refluxing in acetic acid with anhydrous sodium acetate as a catalyst (similar to ’s protocol for analogous compounds). Reaction optimization involves adjusting temperature (e.g., 80–100°C), solvent polarity, and stoichiometric ratios. TLC is used to monitor progress, and yields are improved by controlled addition of reagents like triethylamine .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

- Methodology : Standard techniques include:

- IR spectroscopy : To confirm carbonyl (C=O, ~1700 cm⁻¹) and thione (C=S, ~1200 cm⁻¹) groups .

- NMR spectroscopy : ¹H/¹³C NMR to resolve aromatic protons, methyl groups, and sulfonamide linkages (e.g., benzenesulfonamide protons at δ 7.5–8.0 ppm) .

- Melting point analysis : To assess purity (e.g., sharp melting points >200°C indicate high crystallinity) .

Q. How can researchers validate the Z-configuration of the benzylidene moiety?

- Methodology : The Z-configuration is confirmed via NOESY NMR (nuclear Overhauser effects between the benzylidene proton and adjacent thiazolidinone protons) or X-ray crystallography. Tools like ORTEP-3 ( ) can visualize spatial arrangements in crystal structures .

Advanced Research Questions

Q. How can experimental design address contradictions in reported synthetic yields for analogous sulfonamide-thiazolidinone hybrids?

- Methodology : Use Design of Experiments (DoE) to systematically vary parameters (e.g., solvent, catalyst loading, reaction time). For example, highlights flow-chemistry optimization for diazomethane synthesis, which can be adapted. Statistical models (e.g., ANOVA) identify critical factors causing yield discrepancies. Replicate reactions under controlled conditions to isolate variables .

Q. What strategies resolve discrepancies between computational predictions (e.g., molecular docking) and experimental bioactivity data?

- Methodology : If docking predicts strong binding but in vitro assays show weak activity:

- Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Reassess ligand protonation states or solvation effects in simulations.

- Synthesize derivatives with modified substituents (e.g., fluorobenzylidene in ) to refine SAR .

Q. How can researchers optimize the compound’s solubility and stability for in vivo studies without altering its core structure?

- Methodology :

- Formulation : Use co-solvents (e.g., DMSO:PBS mixtures) or nanoencapsulation.

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to the sulfonamide moiety, as seen in ’s benzoic acid derivatives.

- Stability assays : Monitor degradation via HPLC under physiological pH/temperature .

Q. What advanced techniques elucidate the mechanism of action for this compound’s reported antimicrobial activity?

- Methodology :

- Transcriptomics/proteomics : Identify differentially expressed genes/proteins in treated microbial strains.

- Fluorescence microscopy : Visualize membrane disruption (e.g., using propidium iodide).

- Enzyme inhibition assays : Test against targets like dihydrofolate reductase (DHFR), leveraging structural insights from ’s pteridinyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.